molecular formula C25H18O6 B12183162 2-Oxo-2-(4-phenylphenyl)ethyl 6-methoxy-2-oxochromene-3-carboxylate

2-Oxo-2-(4-phenylphenyl)ethyl 6-methoxy-2-oxochromene-3-carboxylate

Cat. No.: B12183162
M. Wt: 414.4 g/mol
InChI Key: AAXVNNPAVMHEHN-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-phenylphenyl)ethyl 6-methoxy-2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-Oxo-2-(4-phenylphenyl)ethyl 6-methoxy-2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylbenzaldehyde and 6-methoxy-2-oxochromene-3-carboxylic acid.

    Condensation Reaction: The first step involves a condensation reaction between 4-phenylbenzaldehyde and 6-methoxy-2-oxochromene-3-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate.

    Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-Oxo-2-(4-phenylphenyl)ethyl 6-methoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, resulting in the formation of carboxylic acids and alcohols.

Scientific Research Applications

2-Oxo-2-(4-phenylphenyl)ethyl 6-methoxy-2-oxochromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-phenylphenyl)ethyl 6-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

    Scavenge Free Radicals: Its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative stress.

Comparison with Similar Compounds

2-Oxo-2-(4-phenylphenyl)ethyl 6-methoxy-2-oxochromene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research.

Properties

Molecular Formula

C25H18O6

Molecular Weight

414.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 6-methoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C25H18O6/c1-29-20-11-12-23-19(13-20)14-21(25(28)31-23)24(27)30-15-22(26)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

AAXVNNPAVMHEHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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